4,5-Dichloro-2,8-dimethylquinoline
Description
Significance of the Quinoline (B57606) Scaffold in Chemical Sciences and Preclinical Research
The quinoline ring system is a versatile and enduring scaffold in medicinal chemistry and materials science. wikipedia.orgresearchgate.net First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, quinoline and its derivatives have become integral to the synthesis of a wide range of compounds with significant applications. nih.gov The presence of both a benzene (B151609) and a pyridine (B92270) ring imparts a unique combination of aromaticity, basicity, and the ability to participate in various chemical transformations. This has led to the quinoline core being described as a "privileged scaffold," a term used to denote molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target. organic-chemistry.org
In the realm of preclinical research, the quinoline motif is found in a multitude of compounds exhibiting a broad spectrum of biological activities. These include antimalarial, antibacterial, anticancer, antifungal, antiviral, anti-inflammatory, and anticonvulsant properties. nih.govorganic-chemistry.org The success of quinoline-based drugs, such as the antimalarial chloroquine (B1663885) and quinine, has spurred continuous research into novel derivatives with improved efficacy and reduced side effects. nih.govnih.gov The structural rigidity of the quinoline nucleus, combined with the potential for substitution at various positions, allows for the fine-tuning of steric, electronic, and lipophilic properties, which are crucial for optimizing interactions with biological targets. researchgate.net
The significance of the quinoline scaffold also extends to materials science, where its derivatives are utilized in the development of dyes, sensors, and organic light-emitting diodes (OLEDs). The tunable photophysical properties of quinoline-based compounds make them attractive candidates for applications in optoelectronics.
Overview of Dihalo-substituted Quinolines and their Research Trajectories
The introduction of halogen atoms onto the quinoline scaffold can significantly modulate the physicochemical and biological properties of the resulting compounds. Dihalo-substituted quinolines, in particular, have been the subject of considerable research due to the profound impact of halogenation on molecular characteristics. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets through halogen bonding and other non-covalent interactions. nih.gov
Research into dihalo-substituted quinolines has followed several key trajectories. One major area of investigation is their potential as therapeutic agents. For instance, various dichloroquinoline derivatives have been synthesized and evaluated for their antibacterial and anticancer activities. mdpi.com The positions of the chlorine atoms on the quinoline ring are critical in determining the biological activity. For example, 2,4-dichloroquinolines serve as versatile intermediates for the synthesis of 2,4-disubstituted quinolines, where the differential reactivity of the two chlorine atoms allows for selective substitution. rsc.org This has enabled the creation of libraries of compounds for screening against various diseases.
Another significant research direction involves the use of dihalo-quinolines as building blocks in organic synthesis. The halogen atoms provide reactive handles for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the construction of more complex molecular architectures. This has been instrumental in the synthesis of novel materials and potential drug candidates. organic-chemistry.org Furthermore, studies have focused on understanding the influence of the halogen substitution pattern on the spectroscopic and electronic properties of the quinoline ring. researchgate.net
Historical Context and Preliminary Research on 4,5-Dichloro-2,8-dimethylquinoline
The historical synthesis of quinoline derivatives dates back to the 19th century with the development of seminal reactions like the Skraup, Doebner-von Miller, and Combes syntheses. wikiwand.comwikipedia.org These methods, which typically involve the reaction of anilines with various carbonyl compounds under acidic conditions, laid the groundwork for accessing a wide range of substituted quinolines. The Doebner-von Miller reaction, for instance, allows for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com The Combes quinoline synthesis, on the other hand, utilizes the condensation of anilines with β-diketones. wikipedia.orgwikiwand.com
While these classical methods are powerful, the synthesis of polysubstituted quinolines with specific substitution patterns can be challenging due to issues of regioselectivity. The position of substituents on the final quinoline ring is dictated by the structure of the starting materials and the reaction conditions. For a compound like this compound, its synthesis would likely require a multi-step sequence or a highly regioselective cyclization reaction.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dichloro-2,8-dimethylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N/c1-6-3-4-8(12)10-9(13)5-7(2)14-11(6)10/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOIUXDRGLGBNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(=CC(=N2)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586453 | |
| Record name | 4,5-Dichloro-2,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21629-52-7 | |
| Record name | 4,5-Dichloro-2,8-dimethylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21629-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dichloro-2,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4,5 Dichloro 2,8 Dimethylquinoline
Established Synthetic Pathways for Dihalo-2,8-dimethylquinolines
The classical methods for quinoline (B57606) synthesis, developed in the late 19th century, remain fundamental to the construction of this heterocyclic system. These reactions typically involve the condensation and cyclization of anilines with carbonyl compounds or their derivatives.
Classical Cyclization Reactions (e.g., Skraup, Doebner-Miller, Friedländer, Pfitzinger)
The Skraup synthesis involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.org For the synthesis of 4,5-dichloro-2,8-dimethylquinoline, the logical starting material would be 2,3-dichloro-6-methylaniline (B1602195). The reaction with glycerol would proceed via the in situ formation of acrolein, followed by a 1,4-addition of the aniline, cyclization, and oxidation to furnish the quinoline ring. youtube.com While powerful, the Skraup reaction is known for its often violent and exothermic nature, though modifications using moderators like ferrous sulfate (B86663) can control the reaction rate. wikipedia.org A modified Skraup synthesis using pressure Q-tubes has been shown to produce quinolines in good yields. nih.gov
The Doebner-Miller reaction is a more versatile modification of the Skraup synthesis, utilizing α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst, often a Lewis acid like tin tetrachloride or a Brønsted acid such as p-toluenesulfonic acid. wikipedia.org This method allows for the introduction of substituents on the newly formed pyridine (B92270) ring. For the target molecule, the reaction of 2,3-dichloro-6-methylaniline with an appropriate α,β-unsaturated carbonyl compound could potentially yield this compound. The reaction mechanism is still a subject of debate but is thought to involve a series of conjugate additions, condensations, and cyclizations. wikipedia.org
The Friedländer synthesis offers a convergent approach by condensing a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group. eurekalert.org To synthesize this compound via this route, a plausible precursor would be 2-amino-5,6-dichlorobenzaldehyde, which would be condensed with a suitable ketone. The reaction can be catalyzed by acids or bases and often proceeds with high regioselectivity. eurekalert.org Catalyst-free versions of the Friedländer reaction have also been developed, utilizing water as a green solvent. organic-chemistry.org
The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org A substituted isatin, such as 5,6-dichloro-isatin, could be reacted with a ketone to produce a dichloroquinoline-4-carboxylic acid derivative. researchgate.net Subsequent decarboxylation would be required to obtain the target quinoline. The reaction proceeds through the base-catalyzed hydrolysis of isatin to an α-keto-acid, which then condenses with the carbonyl compound. wikipedia.org
| Classical Reaction | General Reactants | Key Features | Potential Application for this compound |
| Skraup | Aniline, Glycerol, Oxidizing Agent, Acid | Forms the quinoline ring in one pot. Often harsh conditions. | Reaction of 2,3-dichloro-6-methylaniline with glycerol. |
| Doebner-Miller | Aniline, α,β-Unsaturated Carbonyl, Acid | Versatile for introducing substituents on the pyridine ring. | Reaction of 2,3-dichloro-6-methylaniline with a suitable α,β-unsaturated carbonyl. |
| Friedländer | 2-Aminobenzaldehyde/ketone, Compound with α-methylene group | Convergent synthesis with high regioselectivity. | Condensation of 2-amino-5,6-dichlorobenzaldehyde with a ketone. |
| Pfitzinger | Isatin, Carbonyl Compound, Base | Forms quinoline-4-carboxylic acids. | Reaction of 5,6-dichloro-isatin with a ketone followed by decarboxylation. |
One-Pot Synthetic Strategies
Modern organic synthesis emphasizes efficiency and sustainability, leading to the development of one-pot strategies that combine multiple reaction steps without the isolation of intermediates. For the synthesis of dihalo-substituted quinolines, one-pot methods offer significant advantages. A facile one-pot microwave-assisted synthesis of 2,4-dichloroquinolines has been reported from the condensation of aromatic amines with malonic acid in the presence of phosphorus oxychloride. asianpubs.orgasianpubs.org This approach significantly reduces reaction times and can be applied to substituted anilines. asianpubs.org
Another effective one-pot strategy is a modification of the Friedländer synthesis where o-nitroarylcarbaldehydes are reduced in situ with iron and catalytic hydrochloric acid, followed by condensation with a ketone to form the quinoline. nih.gov This avoids the often-unstable 2-aminobenzaldehyde intermediates.
| One-Pot Strategy | Reactants | Conditions | Products | Reference |
| Microwave-assisted Dichloroquinoline Synthesis | Aromatic Amine, Malonic Acid, POCl₃ | Microwave, 600 W, 50 s | 2,4-Dichloroquinolines | asianpubs.orgasianpubs.org |
| Reductive Friedländer Synthesis | o-Nitroarylcarbaldehyde, Ketone, Fe, HCl | In situ reduction followed by condensation | Mono- or di-substituted quinolines | nih.gov |
Advanced Catalytic Approaches in Quinoline Synthesis
The development of advanced catalytic systems has revolutionized quinoline synthesis, offering milder reaction conditions, higher efficiency, and greater functional group tolerance.
Transition Metal-Catalyzed Coupling and Cyclization Reactions
Transition metals, particularly palladium, rhodium, and copper, have been extensively used to catalyze the synthesis of quinolines. These methods often involve C-H activation and functionalization, providing novel pathways to substituted quinolines. acs.orgacs.org For instance, the C8 position of quinolines can be functionalized through transition-metal-catalyzed reactions, often using a directing group like an N-oxide. acs.org This strategy could be potentially applied to introduce one of the methyl groups in this compound. Furthermore, transition metal-catalyzed C-H activation/functionalization of 8-methylquinolines is a known strategy for introducing further substituents. researchgate.netnih.gov
Organocatalytic and Metal-Free Protocols
In recent years, there has been a significant shift towards organocatalytic and metal-free synthetic methods to avoid the cost and toxicity associated with transition metals. nih.gov Organocatalysts, such as proline and its derivatives, have been successfully employed in the synthesis of functionalized quinolines. researchgate.net These reactions often proceed under mild conditions and can provide high enantioselectivity in the case of chiral catalysts. nih.gov
Metal-free halogenation of quinolines has also been achieved using reagents like N-halosuccinimides (NCS, NBS, NIS) in water, providing a green and efficient method for introducing halogen atoms onto the quinoline core. rsc.org Additionally, a metal-free protocol for the regioselective C5-halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acid as the halogen source. nih.govrsc.org
| Catalytic Approach | Catalyst/Reagent | Key Transformation | Potential Application |
| Transition Metal-Catalyzed | Pd, Rh, Cu complexes | C-H activation/functionalization | Introduction of substituents at specific positions. |
| Organocatalytic | Proline, Chiral amines | Asymmetric synthesis of quinolines | Enantioselective synthesis of chiral quinolines. |
| Metal-Free Halogenation | N-Halosuccinimides, Trihaloisocyanuric acid | Direct halogenation of the quinoline ring | Introduction of chloro substituents. |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like quinolines to minimize environmental impact. Key strategies include the use of alternative energy sources like microwaves and the replacement of hazardous organic solvents with greener alternatives such as water.
Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields in many quinoline syntheses, including the Friedländer and Skraup reactions. nih.govresearchgate.net For example, a microwave-assisted one-pot synthesis of 2,4-dichloroquinolines has been developed, offering a rapid and efficient route to these compounds. asianpubs.orgasianpubs.org
Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Several quinoline syntheses have been successfully performed in water, often without the need for a catalyst. eurekalert.orgorganic-chemistry.orgresearchgate.netthieme-connect.comacs.org The Friedländer reaction, for instance, can be conducted efficiently in water at elevated temperatures, providing high yields of polysubstituted quinolines. organic-chemistry.orgthieme-connect.com
The use of glycerol, a biodegradable and non-toxic byproduct of biodiesel production, as a green solvent and reactant in a modified Skraup synthesis further highlights the move towards more sustainable chemical processes. nih.gov
| Green Chemistry Approach | Technique/Solvent | Advantages | Examples in Quinoline Synthesis |
| Microwave-Assisted Synthesis | Microwave irradiation | Reduced reaction times, improved yields | Friedländer, Skraup, one-pot dichloroquinoline synthesis. asianpubs.orgasianpubs.orgnih.govresearchgate.net |
| Aqueous Synthesis | Water as solvent | Non-toxic, non-flammable, abundant | Catalyst-free Friedländer reaction, on-water synthesis from 2-aminochalcones. eurekalert.orgorganic-chemistry.orgresearchgate.netthieme-connect.comacs.org |
| Bio-based Solvents | Glycerol | Renewable, biodegradable, non-toxic | Modified Skraup synthesis. nih.gov |
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, offering advantages such as significantly reduced reaction times, improved yields, and often milder reaction conditions compared to conventional heating methods. asianpubs.orgnih.gov The application of microwave irradiation in the synthesis of quinoline derivatives has been widely reported, demonstrating its efficiency in constructing the quinoline core. asianpubs.orgasianpubs.org
For the synthesis of dichlorinated quinolines, a one-pot microwave-assisted approach can be employed. asianpubs.org This typically involves the condensation of an appropriately substituted aniline with a suitable reactant like malonic acid in the presence of a dehydrating agent such as phosphorus oxychloride. asianpubs.org The reaction mixture is exposed to microwave irradiation for a short duration, leading to the formation of the 2,4-dichloroquinoline (B42001) scaffold. asianpubs.org While a specific protocol for this compound is not detailed, the general method for 2,4-dichloroquinolines involves irradiating the reactants at a specific wattage for a short time, followed by an aqueous workup to isolate the product. asianpubs.org
Another relevant microwave-assisted method involves the three-component reaction of aromatic amines, aromatic aldehydes, and phenylacetylene, catalyzed by recyclable potassium dodecatungstocobaltate trihydrate, to yield quinoline derivatives in excellent yields. rsc.org Ionic liquids, such as 1-methyl 3-butylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]), have also been successfully used as a green solvent under microwave conditions for the synthesis of 7-chloro-4-phenoxyquinolines from 4,7-dichloroquinoline, showcasing the utility of this technology for reactions involving dichloro-substituted quinolines. nih.gov These methods highlight the potential for rapid and efficient synthesis of complex quinolines like this compound. rsc.orgnih.gov
Table 1: Examples of Microwave-Assisted Quinoline Synthesis
| Reactants | Catalyst/Solvent | Power/Time | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Anilines, Malonic Acid | Phosphorus Oxychloride | 600 W / 50 s | 2,4-Dichloroquinolines | Not specified | asianpubs.org |
| Aromatic Amines, Aromatic Aldehydes, Phenylacetylene | K₅CoW₁₂O₄₀·3H₂O | Not specified | Substituted Quinolines | Excellent | rsc.org |
| 4,7-dichloroquinoline, Phenols | [bmim][PF₆] | Not specified / 10 min | 7-chloro-4-phenoxyquinolines | 72-82% | nih.gov |
| Substituted Anilines, Ethyl Acetoacetate | NKC-9 Resin (acidic) | Not specified | 2-Methyl-4-quinolinones | High | asianpubs.org |
Solvent-Free and Environmentally Benign Reaction Conditions
The development of environmentally benign synthetic methods is a major focus in modern chemistry, aiming to reduce waste and avoid hazardous solvents. researchgate.net For quinoline synthesis, several green protocols have been established, including solvent-free reactions and the use of water or recyclable catalysts. researchgate.netmobt3ath.com
Solvent-free synthesis of quinoline derivatives can be achieved through methods like the Friedländer annulation, which involves the reaction of 2-aminoaryl ketones with dicarbonyl compounds. nih.gov The use of heterogeneous nanocatalysts under solvent-free conditions at elevated temperatures (90-100 °C) has proven effective, yielding polysubstituted quinolines in high yields with short reaction times. nih.gov Another example is the one-pot synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines from anilines and acetone, catalyzed by the metal-organic framework MOF-199 under solvent-free conditions. researchgate.net
The use of water as a solvent is a key aspect of green chemistry. mobt3ath.com An iron(III) chloride (FeCl₃·6H₂O) catalyzed condensation of 2-aminoarylketones and active methylene (B1212753) compounds in water provides an efficient and environmentally friendly route to quinoline derivatives. mobt3ath.com This method offers advantages like mild conditions, easy workup, high yields, and the potential for catalyst recycling. mobt3ath.com Similarly, ionic liquids have been explored as green reaction media that can be reused over several cycles. researchgate.net These approaches, while not specific to this compound, represent sustainable strategies that could be adapted for its synthesis.
Table 2: Environmentally Benign Methods for Quinoline Synthesis
| Method | Catalyst | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Friedländer Annulation | Nanocatalyst | Solvent-free | High yields (85-96%), short reaction times (15-60 min) | nih.gov |
| Condensation Reaction | FeCl₃·6H₂O | Water | Mild conditions, catalyst reusability, high yields | mobt3ath.com |
| Dihydroquinoline Synthesis | MOF-199 | Solvent-free | Mild conditions, catalyst reusability, efficient | researchgate.net |
Regioselective Synthesis and Isomeric Control in Halogenated Quinolines
Achieving regioselectivity is a critical challenge in the synthesis of polysubstituted aromatic heterocycles like this compound. The precise placement of the two chlorine atoms at the C4 and C5 positions requires specific synthetic strategies.
One powerful approach for selective halogenation is the remote C-H functionalization of quinoline derivatives. An operationally simple, metal-free protocol has been developed for the C5-halogenation of 8-substituted quinolines. rsc.orgnih.gov This method uses inexpensive and atom-economical trihaloisocyanuric acids as the halogen source at room temperature, proceeding with complete regioselectivity to give the C5-halogenated product in good to excellent yields. rsc.orgnih.gov This strategy is particularly relevant as it provides a direct route to introduce a halogen at the C5 position, a key feature of the target molecule. The reaction tolerates a wide range of substituents at the 8-position. rsc.orgnih.gov
Another metal-free method for C5-selective halogenation of quinolines utilizes N-halosuccinimides (NCS, NBS, NIS) as the halogenating reagents in water. rsc.org This approach is notable for its mild conditions, lack of additional oxidants, and broad substrate scope. rsc.org
Isomeric control during the initial construction of the quinoline ring is also crucial. The condensation of meta-substituted anilines can lead to the formation of isomeric products. asianpubs.org Therefore, the choice of starting materials and reaction conditions is paramount to direct the cyclization to form the desired 8-methylquinoline (B175542) precursor before subsequent halogenation steps. For instance, in the synthesis of polysubstituted quinolines from vinylogous imines, superacids can be employed to facilitate the construction of the quinoline scaffold with high efficiency. mdpi.com The combination of a controlled ring-forming reaction followed by a highly regioselective C5-halogenation would be a viable pathway to this compound.
Table 3: Methods for Regioselective Halogenation of Quinolines
| Position | Reagent | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|---|
| C5 | Trihaloisocyanuric acid (0.36 equiv.) | Metal-free, room temp, air | High regioselectivity, atom economical, broad scope for 8-substituted quinolines | rsc.orgnih.gov |
Optimization of Reaction Parameters and Process Scalability
For any synthetic protocol to be practically useful, optimization of reaction parameters and the potential for scalability are essential considerations. The synthesis of halogenated quinolines is no exception, with research focusing on improving efficiency and enabling large-scale production. acs.org
A practical and scalable two-step synthesis for halo-quinolin-2(1H)-ones has been demonstrated on an 800-gram scale. acs.org The process involves the acylation of halo anilines followed by cyclization in sulfuric acid. acs.org Although this specific route may not directly yield the target compound, it illustrates that quinoline synthesis can be scaled effectively.
Continuous flow chemistry is another advanced technique that offers significant advantages for scalability and efficiency. numberanalytics.comresearchgate.net Continuous flow reactors provide improved control over reaction parameters, enhance reproducibility, and can reduce waste. numberanalytics.com A continuous photochemical process has been developed that produces quinoline products with throughputs greater than one gram per hour, demonstrating the potential for high-productivity synthesis. researchgate.net This methodology was successfully coupled with a subsequent reaction, showcasing its utility in multi-step syntheses. researchgate.net The application of such continuous flow processes could be a key strategy for the scalable production of this compound.
Optimization of reaction conditions, such as catalyst loading, temperature, and reaction time, is crucial for maximizing yield and minimizing byproducts. For instance, in the MOF-199 catalyzed synthesis of dihydroquinolines, the catalyst concentration was optimized to 2.5 mol% to achieve the highest conversion under solvent-free conditions. researchgate.net Similarly, in nanocatalyzed reactions, the optimal conditions were found to be 10 mg of catalyst for 30 minutes at 80 °C without a solvent. nih.gov These examples underscore the importance of systematic optimization for developing robust and scalable synthetic processes.
Table 4: Parameters for Optimization and Scalability in Quinoline Synthesis
| Technique/Method | Key Optimization Parameters | Scale/Throughput | Advantages | Reference |
|---|---|---|---|---|
| Two-step Batch Synthesis | Reagent stoichiometry, temperature | 800 g scale | Practical, accessible from inexpensive starting materials | acs.org |
| Continuous Flow Chemistry | Flow rate, reactor temperature, light intensity (photochemical) | >1 g/hour | Improved efficiency, scalability, reproducibility, reduced waste | numberanalytics.comresearchgate.net |
| MOF-Catalyzed Synthesis | Catalyst loading (optimized to 2.5 mol%) | Lab scale | High conversion, solvent-free | researchgate.net |
Structural Elucidation and Spectroscopic Characterization of 4,5 Dichloro 2,8 Dimethylquinoline and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4,5-dichloro-2,8-dimethylquinoline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.
In the ¹H NMR spectrum of a quinoline (B57606) derivative, the protons on the heterocyclic and carbocyclic rings resonate in distinct regions, typically between 7.0 and 9.0 ppm. The chemical shifts are influenced by the electron-donating or electron-withdrawing nature of the substituents and their positions on the quinoline ring system. uncw.eduuncw.edu
For this compound, the following proton signals would be expected:
Methyl Protons: Two sharp singlets corresponding to the two methyl groups at the C-2 and C-8 positions. The C-2 methyl protons would likely appear in the range of δ 2.5-2.7 ppm, while the C-8 methyl protons would be slightly downfield due to the anisotropic effect of the quinoline ring, resonating around δ 2.7-2.9 ppm.
Aromatic Protons: The protons on the quinoline core would exhibit characteristic chemical shifts and coupling patterns. The proton at C-3 would likely appear as a singlet due to the absence of adjacent protons, in the region of δ 7.2-7.4 ppm. The protons at C-6 and C-7 would form an AX or AB system, appearing as doublets or multiplets in the range of δ 7.5-7.8 ppm, with coupling constants typical for ortho-coupled protons (J ≈ 7-9 Hz).
The concentration of the sample can influence the chemical shifts of quinoline protons due to intermolecular π-π stacking interactions. uncw.eduuncw.edu
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| 2-CH₃ | 2.5 - 2.7 | s |
| 8-CH₃ | 2.7 - 2.9 | s |
| H-3 | 7.2 - 7.4 | s |
| H-6 | 7.5 - 7.7 | d |
| H-7 | 7.6 - 7.8 | d |
Note: Predicted values are based on the analysis of substituted quinoline analogues. Actual values may vary.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the quinoline ring are sensitive to the electronic effects of the substituents. researchgate.net
For this compound, the following signals are anticipated:
Methyl Carbons: Two signals in the aliphatic region (δ 15-25 ppm) corresponding to the two methyl groups.
Quaternary Carbons: Signals for the carbons bearing the chloro and methyl substituents (C-2, C-4, C-5, C-8), as well as the bridgehead carbons (C-4a, C-8a), would be observed. The carbons attached to the electronegative chlorine atoms (C-4 and C-5) would be significantly deshielded, appearing at higher chemical shifts.
Aromatic CH Carbons: Signals for the protonated carbons (C-3, C-6, C-7) would appear in the aromatic region (δ 120-140 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| 2-CH₃ | 18 - 22 |
| 8-CH₃ | 22 - 26 |
| C-2 | 158 - 162 |
| C-3 | 120 - 124 |
| C-4 | 140 - 144 |
| C-4a | 145 - 149 |
| C-5 | 130 - 134 |
| C-6 | 126 - 130 |
| C-7 | 128 - 132 |
| C-8 | 148 - 152 |
| C-8a | 146 - 150 |
Note: Predicted values are based on the analysis of substituted quinoline analogues. Actual values may vary.
To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a correlation between the H-6 and H-7 protons, confirming their ortho relationship. acs.org
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the direct assignment of the signals for C-3, C-6, and C-7 based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary carbons. For instance, the C-2 methyl protons would show correlations to C-2 and C-3. The H-3 proton would show correlations to C-2, C-4, and C-4a. These long-range correlations provide a complete and unambiguous assignment of the entire molecular structure.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
For this compound (C₁₁H₉Cl₂N), the high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, confirming its elemental composition. The presence of two chlorine atoms would be readily identified by the characteristic isotopic pattern of the molecular ion peak cluster, with relative intensities corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. mcmaster.camcmaster.ca
The fragmentation of quinoline derivatives under electron ionization (EI) often involves the loss of small, stable molecules or radicals. The fragmentation pattern of alkylquinolines can be complex. mcmaster.ca For this compound, characteristic fragmentation pathways could include:
Loss of a methyl radical (•CH₃): leading to a [M-15]⁺ ion.
Loss of a chlorine atom (•Cl): resulting in a [M-35]⁺ or [M-37]⁺ ion.
Loss of HCl: producing a [M-36]⁺ ion.
Ring cleavage: leading to various smaller fragment ions.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 225.01 | Molecular ion (for ³⁵Cl₂) |
| [M+2]⁺ | 227.01 | Isotopic peak (for ³⁵Cl³⁷Cl) |
| [M+4]⁺ | 229.01 | Isotopic peak (for ³⁷Cl₂) |
| [M-CH₃]⁺ | 210.00 | Loss of a methyl group |
| [M-Cl]⁺ | 190.04 | Loss of a chlorine atom |
Note: m/z values are for the most abundant isotopes.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. astrochem.orgresearchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands for the aromatic system and the substituents.
Key expected absorptions include:
C-H stretching (aromatic): Weak to medium bands in the region of 3000-3100 cm⁻¹.
C-H stretching (aliphatic): Medium to strong bands from the methyl groups in the region of 2850-2960 cm⁻¹. libretexts.org
C=C and C=N stretching (aromatic ring): A series of sharp, medium to strong bands in the 1450-1600 cm⁻¹ region, characteristic of the quinoline ring system. astrochem.org
C-H bending (in-plane and out-of-plane): Bands in the fingerprint region (below 1500 cm⁻¹) that are characteristic of the substitution pattern on the aromatic rings.
C-Cl stretching: Strong to medium bands typically in the region of 600-800 cm⁻¹.
Table 4: Predicted Infrared Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |
| C=C / C=N Ring Stretch | 1450 - 1600 | Medium to Strong |
| C-Cl Stretch | 600 - 800 | Medium to Strong |
Note: Predicted values are based on the analysis of substituted quinoline analogues.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV radiation, and the position and intensity of the absorption bands are influenced by the substituents. researchgate.netacs.org
The UV-Vis spectrum of quinoline typically shows several absorption bands corresponding to π→π* transitions. acs.org For this compound, the presence of two chloro and two methyl groups would be expected to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted quinoline, due to the extension of the conjugated system and the electronic effects of the substituents.
The spectrum would likely exhibit two or three main absorption bands in the UV region, characteristic of the quinoline core. The electronic transitions in carbonyl compounds often involve n→π* and π→π* transitions. youtube.com
Table 5: Predicted UV-Vis Absorption Maxima for this compound
| Transition | Predicted λₘₐₓ (nm) |
| π→π | 230 - 250 |
| π→π | 280 - 300 |
| π→π* | 310 - 330 |
Note: Predicted values are based on the analysis of substituted quinoline analogues and are solvent-dependent.
X-ray Crystallography for Solid-State Structural Determination
Detailed crystallographic studies have been performed on related chloro-dimethylquinoline derivatives, offering a valuable comparative framework.
Detailed Research Findings
Research into the crystal structures of quinoline derivatives reveals key features about their solid-state packing and molecular geometry. For instance, the crystal structure of 4-chloro-2,5-dimethylquinoline has been determined, providing a foundational understanding of how chloro and methyl substituents influence the quinoline core. nih.gov In this molecule, the quinoline ring system is essentially planar. nih.govresearchgate.net The molecules in the crystal lattice are organized in stacks along the a-axis, with the centroids of the quinoline ring systems of adjacent molecules separated by distances of 3.649(1) Å and 3.778(1) Å. nih.govresearchgate.net This stacking is indicative of π-π interactions, which are common in aromatic systems and contribute to the stability of the crystal structure.
Similarly, the crystal structure of 2,4-dichloro-7,8-dimethylquinoline has been elucidated. nih.govresearchgate.net The asymmetric unit of this compound contains two independent molecules, both of which are nearly planar. nih.govresearchgate.net The crystal packing is characterized by weak π-π stacking interactions, with centroid-centroid distances of 3.791(3) Å and 3.855(3) Å between pairs of molecules. nih.gov The presence of two independent molecules in the asymmetric unit suggests a degree of conformational flexibility or efficient packing arrangements in the solid state.
The determination of crystal structures involves several key steps, including crystallization of the compound, collection of diffraction data using an X-ray diffractometer, solving the phase problem to generate an initial structural model, and refining this model to obtain accurate atomic positions and thermal parameters. nih.gov The quality of the final structure is assessed by parameters such as the R-factor. researchgate.net
The following tables summarize the crystallographic data for these analogues.
Crystallographic Data for 4-chloro-2,5-dimethylquinoline
| Parameter | Value |
| Chemical Formula | C₁₁H₁₀ClN |
| Molecular Weight | 190.66 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.9534(9) |
| b (Å) | 13.0762(14) |
| c (Å) | 10.4306(11) |
| β (°) | 99.239(8) |
| Volume (ų) | 936.09(19) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα |
| R-factor | 0.050 |
| Data sourced from references nih.govresearchgate.net. |
Crystallographic Data for 2,4-dichloro-7,8-dimethylquinoline
| Parameter | Value |
| Chemical Formula | C₁₁H₉Cl₂N |
| Molecular Weight | 226.09 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 20.3054(9) |
| b (Å) | 3.9992(2) |
| c (Å) | 25.5743(11) |
| Volume (ų) | 2076.77(17) |
| Z | 8 |
| Temperature (K) | 295 |
| Radiation | Mo Kα |
| R-factor | 0.049 |
| Data sourced from reference nih.gov. |
Derivatization Strategies and Analogue Development Based on the 4,5 Dichloro 2,8 Dimethylquinoline Scaffold
Functionalization of the Quinoline (B57606) Core
The primary routes for functionalizing the 4,5-dichloro-2,8-dimethylquinoline core involve manipulating its existing halogen substituents and introducing new atomic or molecular entities at specific positions.
While specific examples of halogen exchange reactions directly on this compound are not extensively detailed in the provided information, the reactivity of chloroquinolines in general suggests the feasibility of such transformations. For instance, the chlorine atoms could potentially be replaced with other halogens like fluorine or bromine using appropriate reagents, which would modulate the electronic properties and reactivity of the quinoline ring.
Further halogenation could introduce additional halogen atoms at other positions on the quinoline or methyl groups, although this is less commonly explored compared to the substitution of the existing chlorine atoms.
A significant area of research has been the displacement of the chlorine atoms, particularly the more reactive C4-chloro substituent, with various heteroatom-containing nucleophiles.
The introduction of nitrogen-containing moieties is a prominent strategy. For example, the reaction of this compound with 1,2,4-triazole (B32235) in the presence of sulfuric acid at 70°C results in the formation of 4-(1H-1,2,4-triazol-1-yl)-2,8-dimethyl-5-chloroquinoline. google.com In this reaction, the triazole selectively displaces the chlorine atom at the 4-position of the quinoline ring. google.com The reaction is notable for proceeding with a high yield of 77.4%. google.com The hydrochloric acid generated during the reaction can act as a catalyst, particularly when the quinoline ring has electron-donating groups. google.com However, for quinolines with electron-withdrawing groups like chlorine, the reaction can be promoted by the presence of an organic or inorganic base. google.com
Similarly, sulfur-containing groups can be introduced. Although a direct reaction with this compound is not specified, a related reaction involving 4-chloro-2,8-dimethylquinoline (B186857) and 3(5)-mercapto-5(3)-ethyl-1,2,4-triazole in ethanol (B145695) demonstrates the feasibility of introducing sulfur-linked moieties onto the 2,8-dimethylquinoline (B75129) scaffold. google.com
The introduction of oxygen-containing functionalities, such as methoxy (B1213986) groups, is also a common derivatization pathway for chloroquinolines, although specific examples starting from this compound were not detailed in the provided search results. These reactions typically involve nucleophilic substitution with alkoxides or phenoxides.
Table 1: Synthesis of a Nitrogen-Containing Derivative
| Starting Material | Reagent | Product | Yield (%) | Melting Point (°C) |
| This compound | 1,2,4-Triazole | 4-(1H-1,2,4-Triazol-1-yl)-2,8-dimethyl-5-chloroquinoline | 77.4 | 117-118 |
Alkylation, Acylation, and Arylation at Specific Positions
Beyond heteroatom introduction, the quinoline core can be modified through the formation of new carbon-carbon bonds. While specific examples of alkylation, acylation, or arylation directly on the this compound ring were not found in the provided search results, these are standard synthetic transformations for quinoline systems.
Alkylation could potentially be achieved at the nitrogen atom of the quinoline ring or at the methyl groups via radical reactions. Acylation and arylation reactions, often catalyzed by transition metals, could target the C-H bonds of the quinoline ring or proceed via cross-coupling reactions at the chloro-substituted positions. For instance, palladium-catalyzed cross-coupling reactions like Suzuki or Heck couplings are commonly employed to introduce aryl or vinyl groups onto halo-aromatic systems.
Design and Synthesis of Hybrid Molecules Incorporating this compound
The development of hybrid molecules involves covalently linking the this compound scaffold to other pharmacologically active moieties. This strategy aims to create bifunctional molecules with potentially synergistic or novel biological activities.
An example of this approach is the synthesis of molecules that combine the quinoline structure with a triazole ring, as seen in the formation of 4-(1H-1,2,4-triazol-1-yl)-2,8-dimethyl-5-chloroquinoline. google.com Triazoles are a well-known class of compounds with a broad spectrum of biological activities, and their incorporation into the quinoline scaffold represents a clear example of hybrid molecule design.
Combinatorial Synthesis and Library Generation of this compound Analogues
The reactivity of the chlorine atoms in this compound makes it a suitable starting point for the generation of chemical libraries. By systematically reacting the parent compound with a diverse set of nucleophiles (amines, alcohols, thiols, etc.), a large number of analogues can be rapidly synthesized.
This combinatorial approach allows for the exploration of a wide chemical space around the this compound core. For instance, by varying the substituent on the nucleophile, one can systematically probe the structure-activity relationships of the resulting derivatives. The differential reactivity of the C4 and C5 chlorine atoms could also be exploited to generate positional isomers and further increase the diversity of the library.
While a specific library synthesis based on this compound was not detailed in the provided search results, the synthetic accessibility of derivatives like 4-(1H-1,2,4-triazol-1-yl)-2,8-dimethyl-5-chloroquinoline demonstrates the principle of this approach. google.com
Structure Activity Relationship Sar Studies of 4,5 Dichloro 2,8 Dimethylquinoline and Its Analogues
Impact of Halogen Substitution Patterns on Biological Efficacy
The presence, type, and position of halogen atoms on the quinoline (B57606) ring are critical determinants of biological efficacy, influencing factors such as lipophilicity, electronic properties, and binding interactions with molecular targets. The introduction of a chlorine atom can enhance biological activity by increasing lipophilicity, which may improve cell membrane permeability. researchgate.net It can also prevent metabolic hydroxylation at the position of substitution and increase the electrophilicity of nearby molecular regions. researchgate.net
In the case of 4,5-Dichloro-2,8-dimethylquinoline, the chlorine atoms at C4 and C5 are expected to significantly modulate its activity. The C4 position is particularly sensitive; substitution at this position can drastically alter the molecule's properties. For instance, in some series of anticancer quinolines, the presence of a chlorine atom at position 7 is a common feature associated with potent activity. nih.govnih.govtandfonline.com 7-chloroquinoline (B30040) derivatives have demonstrated significant cytotoxic effects against a wide array of cancer cell lines, including leukemia, lung, colon, and breast cancers. nih.gov The electronic-withdrawing nature of chlorine at this position is often crucial. For example, replacing the 7-chloro group with a methoxy (B1213986) group in some antimalarial aminoquinolines led to a substantial loss of activity.
The following table summarizes the effect of halogen substitutions on the biological activity of various quinoline analogues.
| Quinoline Analogue Base | Halogen Substitution | Effect on Biological Activity | Reference |
| 8-Hydroxyquinoline | 5-Chloro | Increased anticancer toxicity and selectivity. | acs.org |
| Quinoline-imidazole hybrid | 2-Chloro | Loss of antimalarial activity. | nih.gov |
| 4-Aminoquinoline (B48711) | 7-Chloro | Essential for potent antimalarial activity. | nih.gov |
| 2-Arylvinylquinolines | 6-Fluoro | Improved antiplasmodial activity over methoxylated analogues. | |
| 8-Hydroxyquinoline | 5,7-Dichloro | Showed significant anticancer activity. nih.gov | nih.gov |
Role of Alkyl Substituents (Methyl Groups) on Activity Modulation
Alkyl groups, particularly methyl groups, play a significant role in modulating the biological activity of quinoline derivatives by influencing their steric profile, lipophilicity, and metabolic stability. The specific placement of these groups on the quinoline scaffold can either enhance or diminish efficacy depending on the target and the rest of the molecular structure.
For this compound, the methyl groups are located at positions C2 and C8. A methyl group at the C2 position has shown varied effects. In a series of anti-tubulin agents, a C2-methyl group on the quinoline moiety was found to be optimal for activity, with other substituents like -H, -CN, or -OCH3 leading to less potent compounds. polyu.edu.hk This suggests that the size and electronic nature of the C2 substituent are critical for fitting into the specific binding pocket of the target protein, in this case, tubulin. polyu.edu.hk
The C8 position is also a strategically important site for substitution. Earlier reports have indicated that position 8 in quinoline can be decisive for its biological activity. researchgate.net In the context of 8-hydroxyquinolines, substitution at adjacent positions can influence the chelating properties of the molecule, which is often linked to its mechanism of action. While direct data on a C8-methyl group in a dichloro-quinoline is limited, the presence of a substituent at this position can introduce steric hindrance that may affect the planarity of the ring system or its interaction with a receptor. For instance, in a study of side-chain azo-polymers, the presence of a methyl group at the C2 position of the quinoline moiety influenced the optical and photoisomerization properties of the polymers. researchgate.net
The combination of both C2 and C8 methyl groups in this compound suggests a finely tuned lipophilic and steric balance. These groups can contribute to hydrophobic interactions within a protein's binding site, potentially increasing binding affinity. However, they can also introduce steric clashes if the binding site is constrained.
| Quinoline Series | Methyl Group Position | Impact on Activity | Reference |
| Quinoline-Indole Anti-tubulin Agents | C2 | Optimal for potent activity compared to other substituents. polyu.edu.hk | polyu.edu.hk |
| Indole Analogues | N1-Methyl | Significantly increased activity (60-fold) compared to non-substituted version. polyu.edu.hk | polyu.edu.hk |
| General Quinoline Derivatives | C8 | Position considered decisive for biological activity. researchgate.net | researchgate.net |
| SERCA2a Activators | C2-Methylation | Failed to stimulate ATPase activity until an adjacent nitrogen was modified. acs.org | acs.org |
Correlation between Quinoline Ring Modifications and Molecular Target Interactions
Modifications to the core quinoline ring system are fundamental to determining which molecular targets the compound will interact with and the nature of that interaction. The quinoline scaffold is considered a "privileged structure" because it can serve as a versatile template for designing ligands for a wide range of biological targets. mdpi.com Quinoline derivatives are known to exert their effects by interacting with various targets, including DNA, enzymes like topoisomerases and kinases, and receptors. nih.gov
The specific substitution pattern of this compound dictates its potential interactions. The planar aromatic ring system allows for intercalating into DNA or stacking interactions (like pi-pi stacking) within the active sites of proteins. For example, many quinoline-based antimalarial drugs, such as chloroquine (B1663885), are thought to interfere with heme detoxification in the parasite's food vacuole.
Quinoline derivatives have been extensively developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The quinoline ring can act as a scaffold to position substituents in a way that allows them to form hydrogen bonds and hydrophobic interactions with the kinase active site. Modifications to the quinoline ring can switch the target selectivity. For example, different substitution patterns have led to potent inhibitors of PI3K/mTOR, c-Met, VEGF, and EGF receptors. nih.gov In one study, a 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, an analogue with a fused ring system, was found to modulate the PI3K/AKT/mTOR signaling pathway in colorectal cancer cells. nih.gov
Furthermore, modifications can influence whether a compound acts as an inhibitor or an activator. In studies on SERCA2a activators, subtle changes to the quinoline ring, such as altering the nitrogen position to create an isoquinoline, could convert a non-active compound into a stimulator of ATPase activity. acs.org The dichloro and dimethyl substitutions on this compound create a unique electronic and steric profile that will determine its specific target interactions, potentially favoring binding to certain kinase pockets or other enzyme active sites.
| Quinoline Derivative Type | Modification | Molecular Target/Interaction | Reference |
| Indolo[2,3-b]quinoline | 2-Chloro-8-methoxy-5-methyl substitution | PI3K/AKT/mTOR signaling pathway | nih.gov |
| General Anticancer Quinolines | Various substitutions | Topoisomerases, Tyrosine Kinases, Tubulin | |
| 8-Aminoquinolines | Ring substitutions | DNA, Heme detoxification (in malaria) | who.int |
| Fused Ring Analogues | Change from quinoline to isoquinoline | SERCA2a ATPase activation | acs.org |
| Imidazo[4,5-c]quinolines | Various substitutions | PI3K/mTOR kinase inhibition | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the efficacy of novel, unsynthesized molecules, thereby streamlining the drug discovery process.
For quinoline derivatives, QSAR studies have been successfully employed to predict their activity in various therapeutic areas, including as anticancer and antimicrobial agents. These models typically use a range of descriptors, such as electronic (e.g., atomic charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties, to build a predictive equation.
While a specific QSAR model for this compound is not available in the cited literature, models developed for structurally related quinolines provide valuable insights. For example, a 3D-QSAR study on tetrahydroquinoline derivatives as LSD1 inhibitors led to the development of robust CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Index Analysis) models. These models generated contour maps that visually represent regions where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity. Such analyses allow for the rational design of new derivatives with improved potency. nih.gov
Pharmacophore Elucidation for Rational Design
Pharmacophore modeling is a crucial step in rational drug design, defining the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points, such as hydrogen bond donors/acceptors, hydrophobic centers, and charged groups, required for binding to a biological target.
For quinoline-based compounds, pharmacophore models are developed by aligning a set of active molecules and identifying the common structural features responsible for their activity. This process is legitimate only if the molecules are known to bind to the same receptor in the same manner. The resulting model serves as a 3D query for screening virtual libraries to identify new, structurally diverse compounds that fit the pharmacophore and are therefore likely to be active.
While a specific pharmacophore model derived from this compound is not described in the provided context, the principles of pharmacophore elucidation are broadly applicable. For instance, in the development of antimalarial quinolines, a common pharmacophore might include the quinoline nitrogen as a hydrogen bond acceptor, a hydrophobic region corresponding to the aromatic rings, and specific locations for substituents that interact with key residues in the target protein, such as heme polymerase or PfDHFR.
The elucidation of a pharmacophore for analogues of this compound would involve:
Identifying a series of active analogues with a common mechanism of action.
Performing conformational analysis to determine the likely bioactive conformation of each molecule.
Superimposing the active molecules to identify the common spatial arrangement of critical chemical features.
The resulting pharmacophore model would highlight the essential roles of the chloro and methyl groups of this compound, indicating whether they contribute to hydrophobic interactions, act as steric determinants, or influence the electronic properties required for binding. This model would be an invaluable tool for the rational design of new, potentially more potent analogues.
Molecular Targets and Mechanisms of Action Moa of 4,5 Dichloro 2,8 Dimethylquinoline
Investigations of Enzyme Inhibition and Activation
The quinoline (B57606) scaffold is a common feature in many enzyme inhibitors. While direct studies on 4,5-dichloro-2,8-dimethylquinoline are not prominent, the activities of other quinoline derivatives provide a basis for potential enzymatic interactions.
Quinolones are renowned for their antibacterial properties, which stem from their ability to inhibit bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. nih.gov The mechanism involves the formation of a stable ternary complex, consisting of the enzyme, DNA, and the quinolone molecule, which stalls replication forks and leads to cell death. nih.govnih.gov
Fluoroquinolones, a major subclass of quinolones, are particularly effective dual inhibitors of both DNA gyrase and topoisomerase IV. nih.gov In many Gram-positive bacteria like Staphylococcus aureus, topoisomerase IV is the primary target, while DNA gyrase is the main target in many Gram-negative bacteria such as Escherichia coli. nih.gov The ability to target both enzymes is a key feature for broad-spectrum antibacterial activity. nih.gov
Below is a table of inhibitory activities for various quinolone and heteroaryl compounds against these enzymes, illustrating the typical action of this chemical class.
| Compound | Target Enzyme | IC50 (µM) | Organism |
| Topoisomerase IV inhibitor 2 | Topoisomerase IV | 0.35 | E. coli |
| DNA Gyrase | 0.55 | E. coli | |
| Ciprofloxacin | Topoisomerase IV | >20 | S. aureus |
| DNA Gyrase | 1.1 | S. aureus | |
| Moxifloxacin | Topoisomerase IV | 0.75 | S. aureus |
| DNA Gyrase | 0.5 | S. aureus | |
| Gemifloxacin | Topoisomerase IV | 0.3 | S. aureus |
| DNA Gyrase | 0.2 | S. aureus | |
| This table presents data for illustrative compounds within the broader quinolone class to demonstrate the known targeting of DNA gyrase and topoisomerase IV. nih.govtargetmol.com Data for this compound is not available. |
The versatile quinoline structure is also found in inhibitors of other enzyme families, notably kinases. Protein kinases are pivotal in cellular signal transduction, and their dysregulation is linked to diseases like cancer. nih.govnih.gov Various quinoline derivatives have been developed as potent kinase inhibitors. For instance, some quinoline-5,8-dione derivatives have been identified as inhibitors of sphingosine (B13886) kinase (SphK), an attractive target for anticancer drug development. mdpi.com Similarly, thiazolo[5,4-f]-quinazolin-9-ones, which contain a quinoline-like core, have been explored as inhibitors of DYRK kinases. mdpi.com
There is no specific data indicating that this compound inhibits kinases or proteases, but its core structure is present in compounds that do.
Nucleic Acid (DNA/RNA) Interaction Studies
Small molecules can interact with DNA through non-covalent modes such as intercalation or groove binding. mdpi.com These interactions can disrupt DNA processes and are a mechanism for the action of many therapeutic agents. nih.gov
DNA intercalation involves the insertion of a planar, aromatic molecule between the base pairs of the DNA double helix. nih.gov This action causes structural distortions, such as unwinding and lengthening of the DNA, which can interfere with the binding of proteins involved in replication and transcription. nih.gov Quinoxaline derivatives, which are structurally related to quinolines, are known DNA intercalators. nih.gov The planar structure of the quinoline ring system in this compound suggests that it could potentially act as an intercalating agent.
The interaction of a compound with DNA, either through enzyme inhibition or direct binding, has profound consequences for DNA replication and transcription.
Impact via Topoisomerase Inhibition : By trapping DNA gyrase and topoisomerase IV on the DNA, quinolones create physical roadblocks that halt the progression of replication forks. nih.gov This directly inhibits the synthesis of new DNA, which is a primary mechanism of their antibacterial effect. nih.gov
Impact via Direct DNA Binding : Intercalation or groove binding can interfere with the cellular machinery that reads the genetic code. nih.gov Intercalation can disrupt the template strand, leading to errors or cessation of replication and transcription. nih.gov Groove binders can prevent transcription factors and polymerases from recognizing and binding to their specific DNA sequences, thereby inhibiting gene expression. nih.gov
Receptor Binding and Signal Transduction Pathway Modulation
There is currently no available scientific literature describing the interaction of this compound with specific cellular receptors or its ability to modulate signal transduction pathways. As noted, related quinoline compounds have been shown to act as kinase inhibitors. mdpi.commdpi.com Since kinases are central components of signaling cascades, inhibition of these enzymes is a primary mechanism for modulating signal transduction. nih.gov For example, the dual Src/Abl kinase inhibitor Dasatinib, which features a complex heterocyclic system, exerts its potent antitumor activity by disrupting key signaling pathways. nih.gov However, any such activity for this compound remains speculative without direct experimental evidence.
Cellular Uptake, Localization, and Efflux Mechanisms (in vitro, non-human cells)
There is currently no available scientific literature detailing the cellular uptake, subcellular localization, or efflux mechanisms of this compound in any type of non-human cells in vitro. Research has not yet characterized how this compound traverses the cell membrane, where it accumulates within the cell, or if it is actively transported out by cellular efflux pumps.
Induction of Programmed Cell Death Pathways (Apoptosis, Necrosis, Autophagy) in Cancer Cell Lines (in vitro)
Similarly, there is a lack of published research on the effects of this compound on programmed cell death pathways in cancer cell lines. Studies investigating whether this compound can induce apoptosis, necrosis, or autophagy in malignant cells in vitro have not been found in the course of a thorough literature search. Therefore, no data is available to suggest its potential as a cytotoxic or cytostatic agent in the context of cancer research.
Computational and Theoretical Chemistry Studies of 4,5 Dichloro 2,8 Dimethylquinoline
Quantum Chemical Calculations (e.g., DFT, HOMO/LUMO Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for investigating the electronic structure and reactivity of molecules. nih.gov DFT methods are used to calculate optimized molecular geometry, vibrational frequencies, and various electronic properties. scirp.org
A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. aimspress.com A smaller energy gap suggests higher reactivity and a greater potential for intramolecular charge transfer, which can be crucial for biological activity. scirp.orgaimspress.com
For many quinoline (B57606) derivatives, DFT calculations have been performed to elucidate their structural and electronic properties. nih.govnih.gov For instance, studies on related compounds like 8-hydroxy-2-methyl quinoline and 5,7-dichloro-8-hydroxy-2-methyl quinoline have utilized DFT to analyze their FMOs and assess reactivity. researchgate.net Such analyses help in understanding how different substituents on the quinoline ring influence its electronic characteristics and, by extension, its potential as a pharmacophore. arabjchem.org
Table 1: Examples of Calculated HOMO-LUMO Energy Gaps for Quinoline and Related Derivatives This table presents data for analogous compounds to illustrate the application of DFT calculations, as specific data for 4,5-dichloro-2,8-dimethylquinoline is not available in the cited literature.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Computational Method |
|---|---|---|---|---|
| Quinoline | -6.646 | -1.816 | 4.83 | DFT/6-31+G(d,p) scirp.org |
| Temozolomide (Neutral, Gas Phase) | - | - | 4.40 | DFT/B3LYP/6-311G(d) aimspress.com |
| Temozolomide (Neutral, DMSO) | - | - | 4.30 | DFT/B3LYP/6-311G(d) aimspress.com |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ijprajournal.com This method is crucial in structure-based drug design for screening potential drug candidates by evaluating their binding affinity and interaction patterns within the active site of a biological target. nih.gov The output of a docking simulation is typically a binding energy score (e.g., in kcal/mol), where a more negative value indicates a stronger, more favorable interaction.
The quinoline scaffold is a common feature in molecules designed as inhibitors for various enzymes, including those relevant to viral diseases and cancer. nih.govdoi.org Docking studies on numerous quinoline derivatives have been conducted to explore their potential as inhibitors of targets like HIV reverse transcriptase, proteases, and kinases. nih.govnih.gov For example, a series of quinoline derivatives were docked into the allosteric site of the SARS-CoV-2 main protease (Mpro) to study their binding modes, revealing interactions with key amino acid residues like His41 and Glu166. nih.gov In another study, quinoline derivatives were evaluated as potential inhibitors of the respiratory syncytial virus (RSV) G protein, with binding energies calculated to predict complex stability. doi.org
While specific docking studies for this compound are not detailed in the reviewed sources, this methodology would be the standard approach to screen its potential activity against various protein targets.
Table 2: Examples of Molecular Docking Studies on Quinoline Derivatives This table presents data for analogous compounds to illustrate the application of molecular docking, as specific data for this compound is not available in the cited literature.
| Compound/Derivative Type | Protein Target | PDB ID | Binding Energy/Score (kcal/mol) | Key Finding |
|---|---|---|---|---|
| Quinoline Derivative (Compound 4) | RSV G protein | 6BLH | -5.64 | Identified as a potential inhibitor of RSV. doi.org |
| Quinoline Derivative (Compound 6) | YFV Mtase protein | 3EVA | -6.35 | Identified as a potential inhibitor of YFV. doi.org |
| 5-deazaalloxazine derivative (Compound 3d) | c-Kit Tyrosine Kinase | 1t46 | -13.25 | Showed promising binding affinity compared to the native ligand. mdpi.com |
| Thiazole derivative (Compound 8) | Penicillin binding protein 4 (PBP4) E. coli | 2EXB | -5.2 | Demonstrated weak binding energy. nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations are often employed after molecular docking to validate the stability of a predicted ligand-receptor complex. mdpi.com By simulating the complex in a dynamic environment (often including water and ions to mimic physiological conditions) for a set period (e.g., nanoseconds), researchers can observe how the ligand's binding pose changes and assess the durability of key interactions, such as hydrogen bonds. nih.govnih.gov
Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand backbone atoms from their initial positions, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of individual residues. A stable RMSD over the simulation time suggests that the complex has reached equilibrium and the ligand remains securely bound. doi.org
MD simulations have been applied to various quinoline derivatives to confirm their inhibitory potential. For instance, simulations were performed on quinoline-3-carboxamide (B1254982) derivatives in complex with ATM kinase to establish the stability of the interactions. mdpi.com Similarly, the stability of a quinoline derivative complexed with the SARS-CoV-2 protease was evaluated, with analysis of conformational stability, residue flexibility, and hydrogen bonding confirming a stable interaction comparable to a reference drug. nih.gov
Table 3: Examples of Molecular Dynamics (MD) Simulation Studies on Quinoline Derivatives This table presents data for analogous compounds to illustrate the application of MD simulations, as specific data for this compound is not available in the cited literature.
| Compound/Derivative Type | Protein Target | Simulation Time | Key Finding |
|---|---|---|---|
| Quinoline-3-carboxamide (Compound 6f) | ATM, ATR, PI3Kγ, DNA-PKcs, mTOR | 100 ns | Protein-ligand complexes were stable with minimal secondary structure variations. mdpi.com |
| Quinoline Derivative (Compound 5) | SARS-CoV-2 Mpro | - | Analysis revealed comparable stability to the remdesivir (B604916) complex, indicating strong interaction. nih.gov |
| Quinoline Derivative (Compound 4) | RSV G protein (6BLH) | - | MD parameters (RMSD, RMSF) were satisfactory, indicating a stable complex. doi.org |
| Quinazoline Derivatives (QU524, QU571, QU297) | EGFR Kinase Domain | 100 ns | Used to understand the conformational stability of the top-ranked compounds. nih.gov |
Cheminformatics and Virtual Screening for Analogue Discovery
Cheminformatics involves the use of computational methods to analyze large sets of chemical data. A major application within this field is virtual screening, a process that computationally searches vast libraries of small molecules to identify those most likely to bind to a drug target. nih.gov This approach significantly accelerates the initial stages of drug discovery by prioritizing a smaller, more promising subset of compounds for experimental testing.
Virtual screening can be ligand-based, searching for molecules with similar properties to a known active compound, or structure-based, which involves docking a library of compounds into the target's binding site. For the quinoline class of compounds, these techniques are invaluable for exploring the vast chemical space of possible derivatives to discover novel analogues with potentially improved activity or properties.
Furthermore, cheminformatics tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds. researchgate.net Online tools and software such as SwissADME and pkCSM are frequently used to evaluate the drug-likeness of designed quinoline derivatives based on criteria like Lipinski's rule of five, which helps to filter out compounds with poor pharmacokinetic profiles early in the discovery process. doi.org For example, in a study of quinoline derivatives as antiviral agents, these tools were used to evaluate physicochemical and drug-like properties before synthesis and biological testing. doi.org
Emerging Research Avenues and Future Directions
Exploration of 4,5-Dichloro-2,8-dimethylquinoline in Drug Discovery Pipelines
The quinoline (B57606) scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide array of biological activities. nih.gov The exploration of this compound in drug discovery pipelines is a logical and promising research direction.
Anticancer Potential: Research into structurally related dichlorinated quinoline derivatives has revealed significant antitumor activities. For instance, lanthanide(III) complexes incorporating 5,7-dichloro-2-methyl-8-quinolinol have demonstrated high in vitro antitumor activity against human non-small cell lung cancer cells (NCI-H460). nih.gov One of the promethium(III) complexes, in particular, exhibited a remarkable IC50 value of 1.00 ± 0.25 nM and showed a high in vivo antitumor activity in a tumor xenograft mouse model, with a tumor growth inhibition rate of 56.0%. nih.gov This suggests that the dichlorinated quinoline framework can be a potent scaffold for developing new anticancer agents. The cytotoxic effects of these related compounds are often attributed to the induction of apoptosis through mitochondrial death pathways and cell cycle arrest. nih.gov
Similarly, a synthetic derivative of neocryptolepine, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has shown remarkable cytotoxicity against colorectal cancer cells, with IC50 values in the sub-micromolar range. nih.gov These findings underscore the potential of substituted quinolines, including this compound, as valuable leads in oncology research.
Antimicrobial Activity: Quinolone derivatives have long been a cornerstone of antibacterial therapy. nih.gov While the primary focus has been on fluoroquinolones, the broader class of substituted quinolines continues to be a source of new antimicrobial agents. The introduction of a methyl group at the 5th position of the quinoline nucleus has been reported to enhance antibacterial activity against Gram-positive bacteria. nih.gov Furthermore, various 4-hydroxy-2-quinolone analogs have shown promising antifungal activity, with some brominated derivatives exhibiting exceptional potency against Aspergillus flavus. nih.gov These structure-activity relationships from related compounds suggest that this compound could be a candidate for screening against a panel of bacterial and fungal pathogens.
A summary of the cytotoxic activity of a related dichlorinated quinoline complex is presented in the table below.
| Compound/Complex | Cell Line | IC50 Value | Reference |
| Pm(III) complex with 5,7-dichloro-2-methyl-8-quinolinol | NCI-H460 | 1.00 ± 0.25 nM | nih.gov |
| Eu(III) complex with 5,7-dichloro-2-methyl-8-quinolinol | NCI-H460 | 5.13 ± 0.44 μM | nih.gov |
| Tb(III) complex with 5,7-dichloro-2-methyl-8-quinolinol | NCI-H460 | 11.87 ± 0.79 μM | nih.gov |
This table is based on data for a structurally related compound and is intended to be illustrative of the potential of dichlorinated quinolines.
Development of Targeted Delivery Systems (e.g., Nanoparticles)
The effective delivery of therapeutic agents to their target sites while minimizing off-target effects is a significant challenge in drug development. For hydrophobic compounds like many quinoline derivatives, nanoparticle-based drug delivery systems offer a promising solution to enhance solubility, stability, and targeted delivery. nih.govmdpi.com
Encapsulating this compound within nanoparticles could improve its pharmacokinetic profile and allow for targeted accumulation in diseased tissues, such as tumors. nih.gov Various types of nanoparticles, including liposomes, polymeric nanoparticles, and metallic nanoparticles, are being explored for the delivery of anticancer drugs. mdpi.combohrium.com Surface modification of these nanoparticles with targeting ligands, such as antibodies or peptides, can further enhance their specificity for cancer cells. nih.govnih.gov
For instance, nanoparticles can be engineered to bypass biological barriers like the blood-brain barrier, which is a major obstacle in the treatment of brain tumors. mdpi.com Given the potential anticancer properties of dichlorinated quinolines, developing nanoparticle formulations for this compound could be a key strategy to translate its potential therapeutic efficacy into clinical applications.
Strategies for Overcoming Resistance Mechanisms
Drug resistance is a major impediment to the long-term efficacy of many antimicrobial and anticancer therapies. For quinolone-based drugs, resistance can arise from mutations in the target enzymes (DNA gyrase and topoisomerase IV) or through increased drug efflux from the bacterial cell.
While specific resistance mechanisms to this compound have not been studied, research on overcoming resistance to other quinolones provides valuable insights. One strategy involves the synthesis of derivatives that can bypass the common resistance mechanisms. For example, some quinoline analogs have been designed to have different target interactions, reducing the impact of mutations in the primary target enzymes.
Another approach is the co-administration of the quinoline compound with an efflux pump inhibitor. Efflux pumps are proteins that actively transport drugs out of the cell, and their inhibition can restore the efficacy of the drug. The development of hybrid molecules that combine a quinoline scaffold with an efflux pump inhibitor moiety is also an active area of research.
Synthesis of Prodrugs and Bioconjugates
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. The synthesis of prodrugs of this compound could be a valuable strategy to improve its physicochemical properties, such as solubility and bioavailability, and to enhance its therapeutic index. nih.govd-nb.infomdpi.com
For instance, if the compound exhibits poor water solubility, hydrophilic moieties can be attached to the molecule to create a more soluble prodrug. These moieties can then be cleaved by enzymes in the body to release the active drug. This approach has been successfully applied to other classes of compounds to improve their clinical utility. nih.govmdpi.com
Bioconjugation, the linking of two or more molecules where at least one is a biomolecule, is another promising avenue. By conjugating this compound to a targeting moiety, such as an antibody or a peptide that specifically recognizes cancer cells, it may be possible to achieve highly targeted drug delivery, thereby increasing efficacy and reducing systemic toxicity.
Potential Applications in Materials Science and Analytical Chemistry (if evidence exists)
While direct evidence for the application of this compound in materials science and analytical chemistry is currently limited, the inherent properties of the quinoline ring system suggest potential in these areas.
Fluorescent Probes: Quinoline and its derivatives are known for their fluorescent properties. researchgate.net The synthesis of 2,4-dichloro-7,8-dimethylquinoline has been reported, and its crystal structure has been determined, indicating that such molecules are synthetically accessible and their solid-state properties can be studied. nih.gov Although the fluorescence of this compound itself has not been reported, it is plausible that it could be explored as a fluorescent probe or as a building block for more complex fluorescent sensors. The chlorine and methyl substituents on the quinoline ring can influence its photophysical properties, potentially leading to unique spectral characteristics.
Functional Materials: The rigid, planar structure of the quinoline ring makes it an attractive component for the design of functional materials. Substituted quinolines have been incorporated into polymers and other materials with interesting electronic and optical properties. Further research could explore the incorporation of this compound into such materials to modulate their properties.
Multidisciplinary Collaboration and Translational Research Opportunities
The full potential of this compound can only be realized through a collaborative, multidisciplinary approach. This would involve chemists for the synthesis and modification of the compound, biologists to evaluate its pharmacological properties and mechanisms of action, materials scientists to explore its potential in new materials, and clinicians to guide its translation into therapeutic applications.
Translational research, which aims to bridge the gap between basic science and clinical practice, will be crucial. This will require a concerted effort to move promising preclinical findings for this compound, or its derivatives, through the necessary stages of development, including formulation, toxicology studies, and eventually, clinical trials. The journey from a chemical entity to a clinically useful product is long and challenging, but the diverse potential of the quinoline scaffold suggests that such efforts for this compound could be worthwhile.
Q & A
Q. What are the primary synthetic routes for 4,5-Dichloro-2,8-dimethylquinoline, and how can reaction conditions be optimized?
Synthesis typically involves cyclization of precursors like substituted anilines or via halogenation of pre-formed quinoline derivatives. Key steps include:
- Chlorination : Direct chlorination of dimethylquinoline intermediates using POCl₃ or Cl₂ under controlled temperatures (40–80°C) .
- Methyl Group Retention : Ensure methyl groups at positions 2 and 8 are preserved during halogenation by using mild oxidizing agents (e.g., SOCl₂) .
- Purification : Column chromatography (petroleum ether:EtOAc) or recrystallization improves yield (70–85%) and purity (>97%) .
Q. How can researchers verify the purity and structural integrity of this compound?
Key analytical methods include:
- NMR Spectroscopy : Confirm substitution patterns (e.g., δ 2.3–2.6 ppm for methyl groups; δ 7.5–8.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 209.65 (M⁺) .
- HPLC : Reverse-phase C18 columns with UV detection ensure purity (>99%) .
Advanced Research Questions
Q. How do substituent positions (Cl, CH₃) influence the chemical reactivity of this compound?
The chlorine atoms at positions 4 and 5 are highly electrophilic, enabling:
- Nucleophilic Substitution : Amines or thiols replace Cl at position 4 under basic conditions (K₂CO₃, DMF, 80°C) .
- Oxidation : Methyl groups at positions 2/8 can be oxidized to carboxylates using KMnO₄/H₂SO₄, altering solubility and bioactivity .
- Steric Effects : Adjacent methyl groups hinder reactions at position 5, favoring regioselectivity at position 4 .
Q. What strategies resolve contradictions in reported biological activity data for quinoline derivatives?
Address discrepancies through:
- Standardized Assays : Use identical bacterial strains (e.g., E. coli ATCC 25922) and MIC protocols to compare antimicrobial activity .
- Structural Validation : Confirm compound identity via X-ray crystallography (e.g., intramolecular C–H⋯Cl interactions stabilize planar quinoline rings) .
- Mechanistic Studies : Employ enzyme inhibition assays (e.g., DNA gyrase) to distinguish direct vs. indirect antimicrobial effects .
Q. How does this compound compare to analogs like 4,7-Dichloro-2,8-dimethylquinoline in reactivity?
| Property | This compound | 4,7-Dichloro-2,8-dimethylquinoline |
|---|---|---|
| Electrophilicity (Cl) | Higher (adjacent Cl atoms) | Moderate (isolated Cl) |
| Oxidation Susceptibility | Methyl groups resist oxidation | Methyl groups oxidize to aldehydes |
| Bioactivity | Broad-spectrum antimicrobial | Selective kinase inhibition |
| Data derived from comparative substitution pattern studies . |
Q. What emerging applications justify further study of this compound?
- Antibiotic Adjuvants : Synergistic effects with β-lactams against MRSA via efflux pump inhibition .
- Catalysis : As a ligand in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) due to electron-withdrawing Cl groups .
- Fluorescent Probes : Modify with fluorophores (e.g., dansyl chloride) for cellular imaging .
Methodological Considerations
Q. How should researchers design experiments to study substituent effects in quinoline derivatives?
- Stepwise Functionalization : Introduce Cl/CH₃ groups sequentially to isolate electronic vs. steric effects .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict reaction pathways and transition states .
- Kinetic Studies : Monitor reaction progress via GC-MS or in situ IR to identify rate-determining steps .
Q. What protocols mitigate challenges in crystallizing this compound?
- Solvent Screening : Use mixed solvents (MeOH:CHCl₃) for slow evaporation .
- Temperature Gradients : Gradual cooling (0.5°C/min) from 60°C to 25°C enhances crystal lattice formation .
Data Contradiction Analysis
Q. Why do some studies report variable antimicrobial efficacy for this compound?
Potential factors include:
- Impurity Artifacts : Trace byproducts (e.g., dechlorinated derivatives) may skew bioactivity .
- Strain Variability : Gram-negative bacteria with efflux pumps (e.g., P. aeruginosa) show resistance .
- Assay Conditions : pH-dependent solubility alters MIC values; use buffered media (pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
